

Application Note: Synthesis of 2,4-Dibenzylidene-pentan-3-one via Aldol Condensation

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Compound of Interest

Compound Name: *2-Methyl-1-phenylpentan-3-one*

Cat. No.: *B2935090*

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Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, crucial for the synthesis of complex organic molecules and pharmaceutical intermediates. This reaction involves the nucleophilic addition of a ketone enolate to an aldehyde, forming a β -hydroxy ketone, which can then dehydrate to yield an α,β -unsaturated ketone.^{[1][2][3]} The Claisen-Schmidt condensation, a variant of the aldol reaction, occurs between an aldehyde or ketone with an α -hydrogen and a carbonyl compound lacking an α -hydrogen.^{[1][2]}

This application note details the experimental protocol for a Claisen-Schmidt condensation between benzaldehyde (an aromatic aldehyde with no α -hydrogens) and pentan-3-one.^[4] Since pentan-3-one possesses two reactive α -carbon sites, a double condensation occurs with two equivalents of benzaldehyde, leading to the formation of the highly conjugated product, 2,4-dibenzylidene-pentan-3-one.^[5] The reaction is typically base-catalyzed, with sodium hydroxide being a common and effective catalyst.^{[6][7]} The resulting conjugated system provides thermodynamic stability, driving the reaction towards the dehydrated product.^{[1][2]}

Experimental Protocol

This protocol outlines the synthesis, purification, and characterization of 2,4-dibenzylidene-pentan-3-one.

1. Materials and Reagents

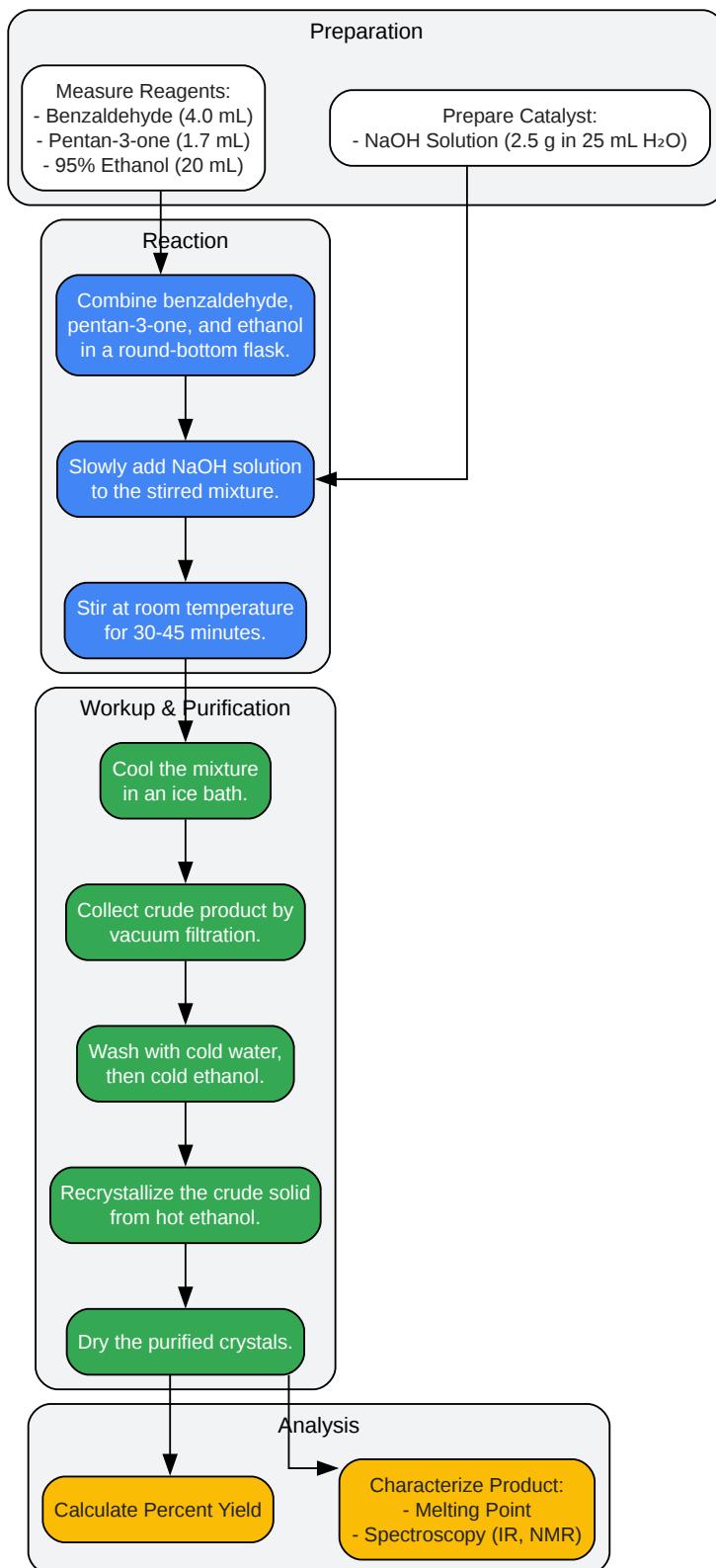
Reagent	Molar Mass (g/mol)	Density (g/mL)	Purity
Benzaldehyde	106.12	1.044	≥99%
Pentan-3-one	86.13	0.815	≥98%
Sodium Hydroxide (NaOH)	40.00	-	Pellets, ≥97%
Ethanol (95%)	46.07	~0.816	Reagent Grade
Acetic Acid	60.05	1.049	Glacial
Deionized Water	18.02	1.000	-

2. Equipment

- 100 mL Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Erlenmeyer flasks
- Büchner funnel and vacuum flask
- Filter paper
- Graduated cylinders and pipettes
- Beakers
- Melting point apparatus
- Recrystallization apparatus

3. Reaction Setup and Procedure

The overall workflow for the synthesis is depicted below.



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Caption: Experimental workflow for the synthesis of 2,4-dibenzylidene-pentan-3-one.

Step-by-Step Protocol:

- Preparation of Catalyst: In a 50 mL beaker, dissolve 2.5 g of sodium hydroxide in 25 mL of deionized water and cool the solution to room temperature.
- Reaction Mixture: To a 100 mL round-bottom flask containing a magnetic stir bar, add 20 mL of 95% ethanol, 4.0 mL of benzaldehyde, and 1.7 mL of pentan-3-one.
- Initiation of Reaction: Begin stirring the mixture and slowly add the prepared sodium hydroxide solution dropwise over a period of 10-15 minutes.
- Reaction: Allow the mixture to stir at room temperature for 30-45 minutes. A yellow precipitate of the product should form during this time.^[1] If a precipitate does not form, the mixture can be gently warmed (to approx. 40-50°C) for 15 minutes.
- Isolation of Crude Product: Cool the reaction flask in an ice-water bath for 15 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected precipitate with three portions of cold deionized water (15 mL each) to remove any remaining sodium hydroxide. Subsequently, wash with a small portion of cold 95% ethanol (10 mL) to remove unreacted starting materials.
- Purification: Transfer the crude solid to a beaker for recrystallization. Add a minimal amount of hot 95% ethanol to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.^[5]
- Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to dry completely. The final product should be a yellow crystalline solid.

Data and Results

Table 1: Reagent Quantities and Stoichiometry

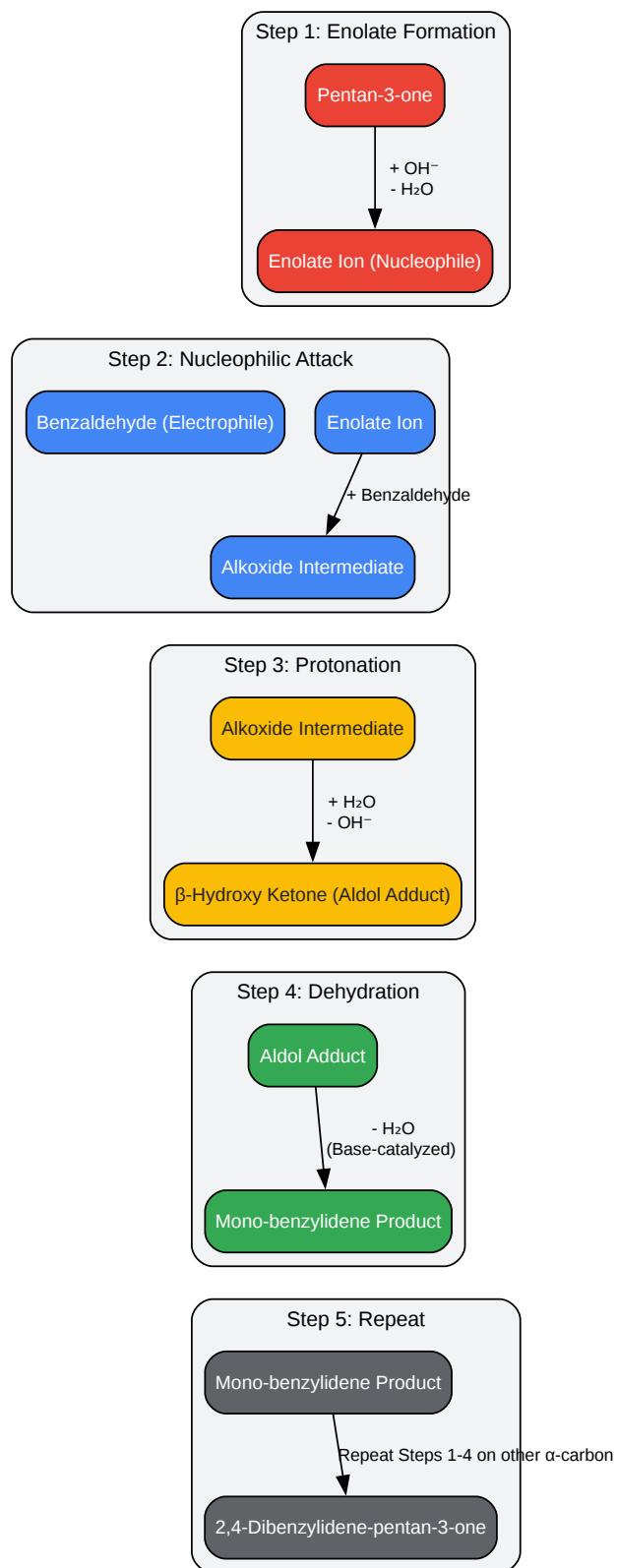
Reagent	Volume (mL)	Moles	Molar Ratio	Role
Benzaldehyde	4.0	0.039	2.0	Electrophile
Pentan-3-one	1.7	0.016	1.0	Nucleophile
Sodium Hydroxide	-	0.0625	-	Catalyst

Table 2: Reaction Parameters and Product Yield

Parameter	Value
Reaction Temperature	Room Temperature (~20-25°C)
Reaction Time	30-45 minutes
Theoretical Yield	~4.2 g
Appearance of Product	Yellow Crystalline Solid
Melting Point (Literature)	169 °C[8]

Reaction Mechanism

The base-catalyzed aldol condensation proceeds through several key steps, which are repeated for the second condensation event.



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References

- 1. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 3. magritek.com [magritek.com]
- 4. homework.study.com [homework.study.com]
- 5. webassign.net [webassign.net]
- 6. webassign.net [webassign.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. 3-BENZYLIDENE-2,4-PENTANEDIONE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
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